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molecular formula C9H22O3SSi B089376 3-Mercaptopropyltriethoxysilane CAS No. 14814-09-6

3-Mercaptopropyltriethoxysilane

Cat. No. B089376
M. Wt: 238.42 g/mol
InChI Key: DCQBZYNUSLHVJC-UHFFFAOYSA-N
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Patent
US04217294

Procedure details

Into a clean, dry 300 cubic centimeter high pressure reactor were added 58 grams (0.23 moles) of beta-triethoxysilylthiopropionamide product (containing 14% beta-cyanoethyltriethoxysilane starting material) and 2.5 weight percent of cobalt trisulfide. The reactor was sealed, pressurized to 1100 psig with hydrogen, and placed in a rocker. The vessel was heated to 200° C. internal temperature and maintained at that temperature for 5 hours with agitation while the pressure increased to a maximum of 1750 psig. The final pressure at elevated temperature was 1500 psig and at ambient temperature was 600 psig (indicating that hydrogen was consumed by the reaction.) This procedure yielded 59% of the desired gamma-mercaptopropyltriethoxysilane.
Name
beta-triethoxysilylthiopropionamide
Quantity
58 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][Si:4]([O:13][CH2:14][CH3:15])([O:10][CH2:11][CH3:12])[CH2:5][CH2:6][C:7](N)=[S:8])[CH3:2].[H][H]>[Co](=S)(=S)=S>[SH:8][CH2:7][CH2:6][CH2:5][Si:4]([O:13][CH2:14][CH3:15])([O:3][CH2:1][CH3:2])[O:10][CH2:11][CH3:12]

Inputs

Step One
Name
beta-triethoxysilylthiopropionamide
Quantity
58 g
Type
reactant
Smiles
C(C)O[Si](CCC(=S)N)(OCC)OCC
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Co](=S)(=S)=S
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
200 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a clean, dry 300 cubic centimeter high pressure reactor
CUSTOM
Type
CUSTOM
Details
The reactor was sealed
TEMPERATURE
Type
TEMPERATURE
Details
maintained at that temperature for 5 hours with agitation while the pressure
Duration
5 h
TEMPERATURE
Type
TEMPERATURE
Details
increased to a maximum of 1750 psig
CUSTOM
Type
CUSTOM
Details
at ambient temperature
CUSTOM
Type
CUSTOM
Details
was consumed by the reaction

Outcomes

Product
Name
Type
product
Smiles
SCCC[Si](OCC)(OCC)OCC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 59%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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